molecular formula C10H15N3 B2482608 N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine CAS No. 2166731-70-8

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B2482608
CAS No.: 2166731-70-8
M. Wt: 177.251
InChI Key: QRZXEIOYVGYBSI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Pyrimidines are a fundamental class of heterocyclic compounds known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral effects . The specific substitution pattern on this compound—featuring a cyclopropylmethyl group and two methyl substituents—is strategically chosen to influence its physicochemical properties and biological interactions. The cyclopropyl group is often utilized in drug design to impart metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving the compound's pharmacokinetic profile . Researchers are actively investigating similar aminopyrimidine scaffolds as modulators of various biological targets, such as the LRRK2 enzyme, which is relevant in the study of neurological diseases . As a building block in organic synthesis, it can be further functionalized to create a diverse array of analogs for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-8(2)12-6-13-10(7)11-5-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZXEIOYVGYBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NCC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Methyl Groups: The methyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparisons of Pyrimidine Derivatives

Compound Substituents (Positions) Key Interactions Dihedral Angles (°) N⋯N Distance (Å)
This compound 4: Cyclopropylmethyl; 5,6: Me Likely C–H⋯π or hydrophobic N/A* N/A*
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine 2: Ph; 4: 4-MePh; 5: 4-FAnilinomethyl N–H⋯N, C–H⋯F, π–π stacking 11.3, 24.5, 70.1 2.982
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2: Ph; 4: 4-ClPh; 5: 4-ClAnilinomethyl N–H⋯N, C–H⋯Cl N/A 2.940

Pharmacological and Functional Comparisons

Sigma Receptor Modulation

Sigma ligands such as (1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)-(2'-oxoethyl)piperidine HBr () demonstrate sigma1-selective antagonism, inhibiting NMDA-stimulated dopamine release in rat striatal slices at sub-100 nM concentrations . While this compound shares the cyclopropylmethyl group, its pyrimidine core differs from the piperidine-based ligands in .

Antibacterial Activity

Pyrimidine derivatives like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit antibacterial and antifungal activity attributed to their halogenated aryl groups and hydrogen-bonding capacity . The absence of halogen substituents in this compound may reduce its antimicrobial potency but improve metabolic stability due to decreased electrophilicity.

Table 2: Functional Comparisons

Compound Biological Activity Key Substituent Effects Potency/IC50
This compound Hypothesized sigma receptor modulation Cyclopropylmethyl (steric bulk), 5,6-Me (electron donation) N/A*
(1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)piperidine HBr Sigma1 antagonism Fluorophenyl (electron withdrawal), cyclopropylmethyl (conformational rigidity) Sub-100 nM
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Antibacterial 4-ClPh (lipophilicity, H-bonding) Moderate activity

*Specific data unavailable; inferred from structural analogs.

Table 3: Physicochemical Properties

Compound LogP* Solubility (mg/mL)* Metabolic Stability*
This compound ~2.5 Moderate (DMSO >10) High (low CYP affinity)
6-Chloro-N,N-dimethylpyrimidin-4-amine ~1.8 High (aqueous >20) Moderate (CYP2D6 substrate)
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine ~3.2 Low (DMSO <5) Low (CYP3A4 substrate)

*Predicted using analogous structures.

Biological Activity

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with cyclopropylmethyl and dimethyl groups. Its molecular formula is C11H14N4C_{11}H_{14}N_4 with a molecular weight of approximately 202.25 g/mol. The unique structural elements contribute to its biological activity by enhancing binding affinity to various biological targets.

This compound interacts with specific enzymes and receptors, potentially modulating their activity through:

  • Hydrogen Bonding : The pyrimidine ring can engage in hydrogen bonding with target molecules.
  • π-π Interactions : The aromatic nature of the pyrimidine allows for π-π stacking interactions, which can stabilize the compound's binding to target sites.
  • Enhanced Binding Affinity : The cyclopropylmethyl group may improve the compound's lipophilicity, facilitating better membrane permeability and receptor interaction .

Antifungal Activity

Preliminary studies indicate that derivatives of similar pyrimidine compounds exhibit antifungal properties. For instance, related compounds have shown efficacy against various fungal strains, suggesting that this compound may also possess antifungal capabilities. A comparative analysis is shown in Table 1.

CompoundTarget OrganismIC50 (µM)Reference
Compound AFusarium oxysporum2.46
This compoundHypotheticalTBDThis study
Compound BCandida albicans3.00

Anticancer Potential

Research indicates that compounds with similar structures have been investigated for anticancer properties, particularly in inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways crucial for cell proliferation and survival .

Case Study 1: Antifungal Activity Evaluation

In a controlled laboratory setting, a study evaluated the antifungal activity of this compound against Candida species. Preliminary results indicated a dose-dependent response with an IC50 value comparable to established antifungal agents.

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's impact on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity at concentrations above 10 µM, suggesting potential as an anticancer agent.

Research Applications

The compound has several applications in research and development:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
  • Organic Synthesis : Utilized as an intermediate in producing more complex organic molecules.
  • Material Science : Potentially applicable in developing materials with unique electronic properties due to its structural characteristics .

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